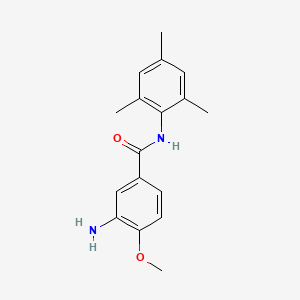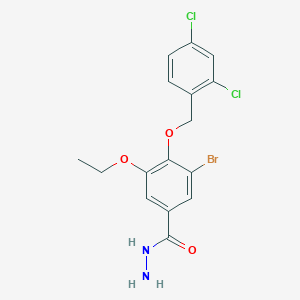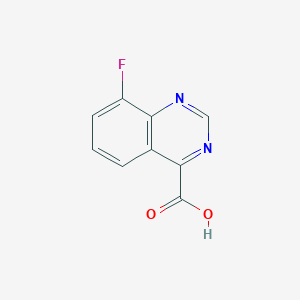
8-Fluoroquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinazoline-4-carboxylic acid is a quinazoline derivative known for its significant biological and pharmaceutical properties.
Preparation Methods
The synthesis of 8-Fluoroquinazoline-4-carboxylic acid typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. One common method includes:
Amidation: Coupling 2-aminobenzoic acid derivatives with appropriate acid chlorides in the presence of a base such as triethylamine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Fluoroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where strong electrophiles replace hydrogen atoms on the quinazoline ring.
Common reagents include acyl chlorides, ammonia, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoroquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting Aurora A kinase, a protein involved in cell division. By binding to the active site of the kinase, 8-Fluoroquinazoline-4-carboxylic acid disrupts the cell cycle, leading to cell cycle arrest at the G1 phase and subsequent apoptosis . Molecular docking studies have shown significant binding interactions with key amino acid residues in the kinase’s active site .
Comparison with Similar Compounds
8-Fluoroquinazoline-4-carboxylic acid is unique due to its high selectivity for Aurora A kinase and its potent apoptosis-inducing properties. Similar compounds include:
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: Another quinazoline derivative with similar kinase inhibitory properties.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
In comparison, this compound stands out for its specific application in kinase inhibition and apoptosis research.
Properties
Molecular Formula |
C9H5FN2O2 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
8-fluoroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14) |
InChI Key |
YWAAPUMXFDGJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


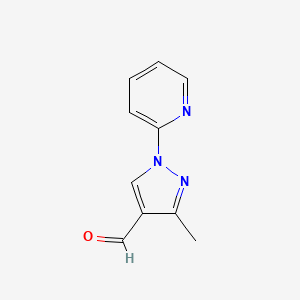
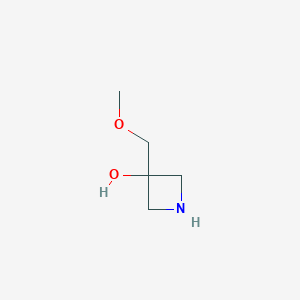
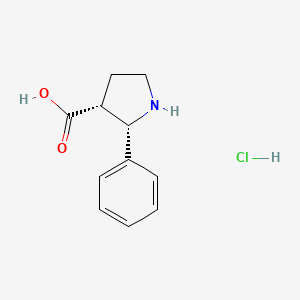
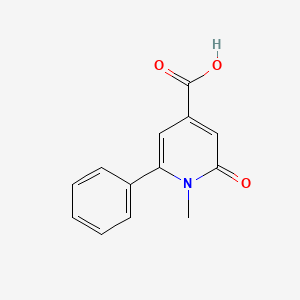
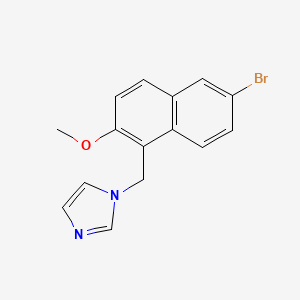
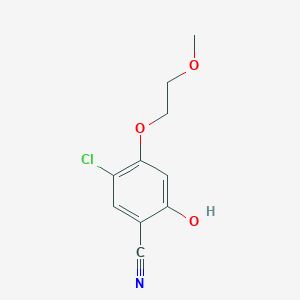
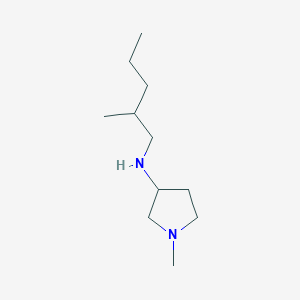
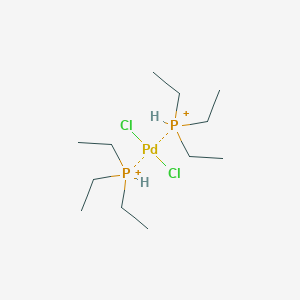
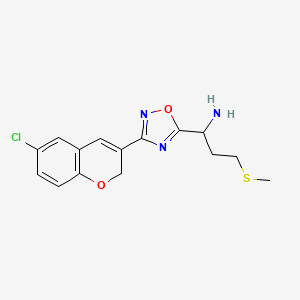
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
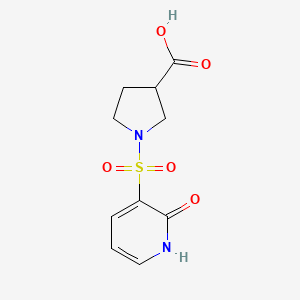
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
